In Vitro Potency Against Babesia bovis: Head-to-Head Comparison with Imidocarb
Amicarbalide demonstrates lower in vitro potency against Babesia bovis compared to imidocarb. In a standardized [3H]hypoxanthine incorporation assay, amicarbalide's ID50 was 5-10 ng/mL (17-34 nM), whereas imidocarb's ID50 was 3 ng/mL (8.6 nM) [1].
| Evidence Dimension | In Vitro Potency (ID50) |
|---|---|
| Target Compound Data | 5-10 ng/mL (17-34 nM) |
| Comparator Or Baseline | Imidocarb: 3 ng/mL (8.6 nM) |
| Quantified Difference | Amicarbalide is 1.7-3.3 fold less potent than imidocarb |
| Conditions | Babesia bovis cultures, [3H]hypoxanthine incorporation assay |
Why This Matters
This data informs selection when higher potency is critical for in vitro screening or when imidocarb is unavailable or unsuitable due to resistance or toxicity concerns.
- [1] Nott, S. E., O'Sullivan, W. J., Gero, A. M., & Bagnara, A. S. (1990). Routine screening for potential babesicides using cultures of Babesia bovis. International Journal for Parasitology, 20(6), 797-802. View Source
